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molecular formula C9H12N2O2 B3021235 Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate CAS No. 86477-10-3

Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate

Cat. No. B3021235
M. Wt: 180.2 g/mol
InChI Key: ZWHDQPNZDVSPGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07316917B2

Procedure details

Based on the general enzymatic conditions described above, 1.50 g of mixed esters, 5,6-dihydro-4H-pyrrolo(1,2-b)pyrazole-2-carboxylic acid ethyl ester and 5,6-dihydro-4H-pyrrolo(1,2-b)pyrazole-3-carboxylic acid ethyl ester is hydrolyzed with about 100 mg of Pseudomonas sp. Lipase (L-6) in 50 ml 0.1M potassium phosphate buffer pH 7.25 to which, 0.5 ml acetonitrile is added for even distribution of the substrate in the buffer. The reaction is mixed at 37° C. The acid released after enzyme hydrolysis lowers the reaction pH. Periodically pH of the reaction is checked and if it is 7.0 or below, 1N sodium hydroxide is added to bring the pH to about 7.30. Thus, the pH is maintained above 7.0. After 72 h incubation the desired ester hydrolysis reached about 70%, based on HPLC analysis. Enzyme reaction is filtered through a 0.2μ membrane to remove the insoluble material from the crude enzyme preparation. The clear enzyme reaction mix is extracted twice with ethyl acetate (1:1) at pH 7.0, which removes all the remaining esters, leaving only 5,6-dihydro-4H-pyrrolo(1,2-b)pyrazole-2-carboxylic acid in the aqueous phase. The aqueous phase containing the acid product is lyophilized and the recovered solid is dissolved in methanol. The salts that were not soluble in methanol are separated and discarded. Methanol containing 5,6-dihydro-4H-pyrrolo(1,2-b)pyrazole-2-carboxylic acid (pale yellow) is evaporated and about 0.5 g of 5,6-dihydro-4H-pyrrolo(1,2-b)pyrazole-2-carboxylic acid is recovered. The LC-MS and NMR data are consistent and indicated that only the desired acid is present with isomeric purity at 100%. The acid purity by HPLC is over 97%. HPLC conditions are: Prodigy ODS3 column 4.6×150 mm. Solvent A: 0.02% Trifluoroacetic acid (TFA) in water. Solvent B: 0.02% TFA in acetonitrile. Gradient used is, 90% A and 10% B at zero time with gradient reaching at 20 minutes, 5% A and 95% B and continue until 25 minutes.
[Compound]
Name
esters
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.5 mL
Type
reactant
Reaction Step Six
Name
potassium phosphate
Quantity
50 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:7]=[C:8]2[CH2:13][CH2:12][CH2:11][N:9]2[N:10]=1)=[O:5])C.C(OC(C1C=NN2CCCC=12)=O)C.C(#N)C.[OH-].[Na+]>P([O-])([O-])([O-])=O.[K+].[K+].[K+]>[N:10]1[N:9]2[CH2:11][CH2:12][CH2:13][C:8]2=[CH:7][C:6]=1[C:4]([OH:5])=[O:3] |f:3.4,5.6.7.8|

Inputs

Step One
Name
esters
Quantity
1.5 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C=1C=C2N(N1)CCC2
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1=C2N(N=C1)CCC2
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(C)#N
Name
potassium phosphate
Quantity
50 mL
Type
solvent
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction is mixed at 37° C
TEMPERATURE
Type
TEMPERATURE
Details
Thus, the pH is maintained above 7.0
FILTRATION
Type
FILTRATION
Details
Enzyme reaction is filtered through a 0.2μ membrane
CUSTOM
Type
CUSTOM
Details
to remove the insoluble material from the crude
CUSTOM
Type
CUSTOM
Details
enzyme preparation
CUSTOM
Type
CUSTOM
Details
The clear enzyme reaction
ADDITION
Type
ADDITION
Details
mix
EXTRACTION
Type
EXTRACTION
Details
is extracted twice with ethyl acetate (1:1) at pH 7.0, which
CUSTOM
Type
CUSTOM
Details
removes all the remaining esters

Outcomes

Product
Name
Type
product
Smiles
N=1N2C(=CC1C(=O)O)CCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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